molecular formula C17H15N3O B5021370 N-[4-(1H-imidazol-1-yl)benzyl]benzamide

N-[4-(1H-imidazol-1-yl)benzyl]benzamide

Cat. No. B5021370
M. Wt: 277.32 g/mol
InChI Key: PMVIHADCHSKHEH-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-1-yl)benzyl]benzamide, also known as IBZB, is a chemical compound that has been extensively studied for its potential therapeutic applications. IBZB belongs to the class of imidazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-1-yl)benzyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound may promote the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been shown to possess other biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi, including Candida albicans, and to possess antiviral activity against the herpes simplex virus. This compound has also been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(1H-imidazol-1-yl)benzyl]benzamide is its potent anticancer activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its potential side effects.

Future Directions

There are several future directions for research on N-[4-(1H-imidazol-1-yl)benzyl]benzamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of pure this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other disease areas, such as infectious diseases and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and to determine its potential side effects in vivo.

Synthesis Methods

N-[4-(1H-imidazol-1-yl)benzyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-(1H-imidazol-1-yl)benzylamine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-[4-(1H-imidazol-1-yl)benzyl]benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(15-4-2-1-3-5-15)19-12-14-6-8-16(9-7-14)20-11-10-18-13-20/h1-11,13H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVIHADCHSKHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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